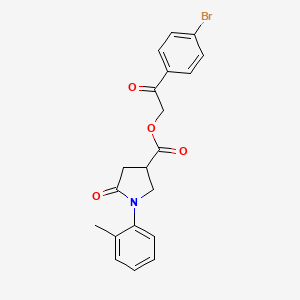
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is also known as Bromo-Ketone and has a molecular formula of C22H20BrNO4.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to have potent anti-inflammatory and anti-tumor activity in preclinical studies.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have a wide range of biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases, including cancer and inflammation. Additionally, it has been shown to have potent antioxidant activity, which may help to protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potent anti-inflammatory and anti-tumor activity. This compound has been shown to be highly effective in preclinical studies, making it a promising candidate for further research and development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further investigate its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential targets for its activity. Finally, future research may also focus on developing more efficient synthesis methods for this compound, which may help to improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a multi-step process that involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 2-(4-bromophenyl)-2-oxoethyl-3-pyrrolidinecarboxylate. This intermediate compound is then reacted with 2-methylbenzoyl chloride in the presence of triethylamine to form the final product.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-13-4-2-3-5-17(13)22-11-15(10-19(22)24)20(25)26-12-18(23)14-6-8-16(21)9-7-14/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORKLTZAMXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

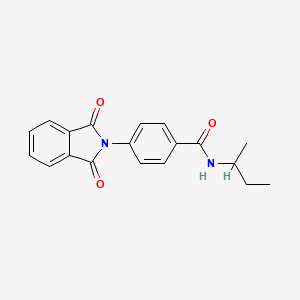

![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)

![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)
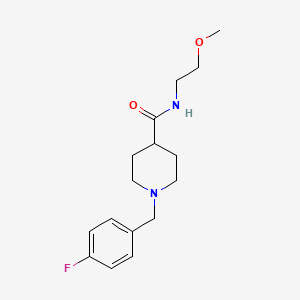
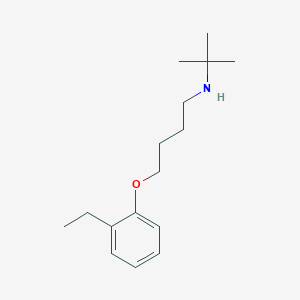
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
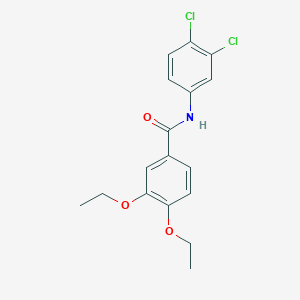
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5195373.png)